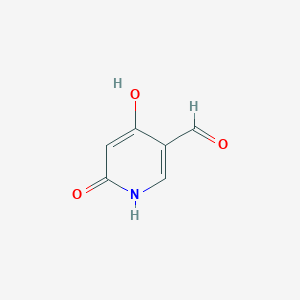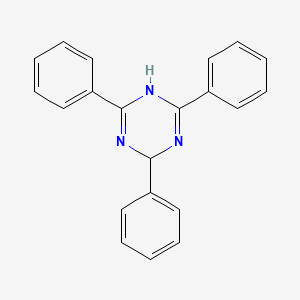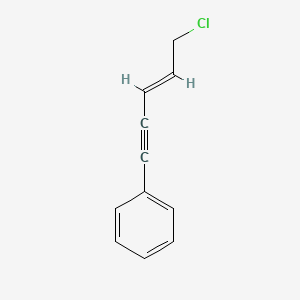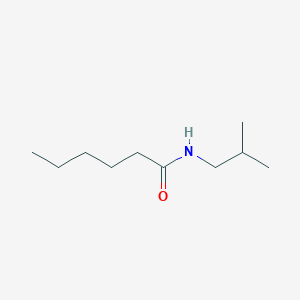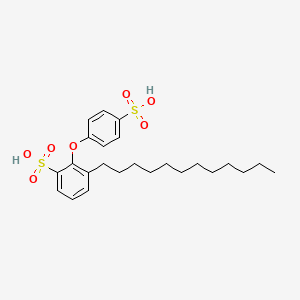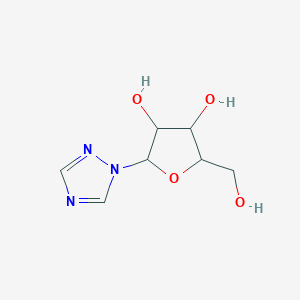
1-Pentofuranosyl-1h-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentofuranosyl-1h-1,2,4-triazole is a chemical compound with the molecular formula C7H11N3O4 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 1-Pentofuranosyl-1h-1,2,4-triazole can be achieved through several methods. One common approach involves the reaction of hydrazine with formic acid and formamide at elevated temperatures. This method typically requires a molar ratio of 1 mole of hydrazine to 1 to 3 moles of formic acid and 1 to 2 moles of formamide, with the reaction carried out at temperatures ranging from 140°C to 220°C . Another method involves the chemoenzymatic synthesis of triazole nucleosides, which has been explored for its potential to produce novel structural analogues .
Chemical Reactions Analysis
1-Pentofuranosyl-1h-1,2,4-triazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid, hydrogen peroxide, and various electrophiles. For example, the oxidation of 1,2,4-triazole-3-thiol by nitric acid or hydrogen peroxide yields 1,2,4-triazole . The compound can also participate in cycloaddition reactions, which are commonly used to synthesize various triazole derivatives . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Pentofuranosyl-1h-1,2,4-triazole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, triazole derivatives have been studied for their potential antiviral, antifungal, and anticancer properties . In medicine, triazole-based compounds are used as antifungal agents, with examples including fluconazole and itraconazole . Additionally, triazole compounds have applications in organic electronics and photovoltaics due to their excellent electronic properties .
Mechanism of Action
The mechanism of action of 1-Pentofuranosyl-1h-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, triazole-based antifungal agents inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, by blocking the 14-α-demethylation step . This disruption of the fungal membrane leads to the accumulation of toxic sterols and ultimately the death of the fungal cell. The compound’s electronic properties also play a role in its applications in organic electronics and photovoltaics .
Comparison with Similar Compounds
1-Pentofuranosyl-1h-1,2,4-triazole can be compared with other similar compounds, such as fluconazole, itraconazole, ravuconazole, and voriconazole. These compounds share the triazole ring structure and exhibit similar antifungal properties . each compound has unique features that make it suitable for specific applications. For example, fluconazole is known for its broad-spectrum antifungal activity, while voriconazole is effective against a wider range of fungal pathogens . The unique electronic properties of this compound also distinguish it from other triazole derivatives, making it valuable in the field of organic electronics .
Properties
CAS No. |
24806-93-7 |
|---|---|
Molecular Formula |
C7H11N3O4 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
2-(hydroxymethyl)-5-(1,2,4-triazol-1-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C7H11N3O4/c11-1-4-5(12)6(13)7(14-4)10-3-8-2-9-10/h2-7,11-13H,1H2 |
InChI Key |
HZCAHMRRMINHDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C=N1)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


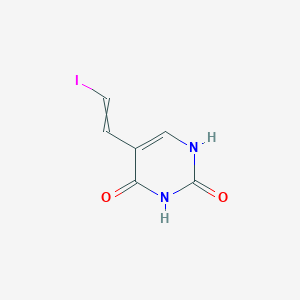
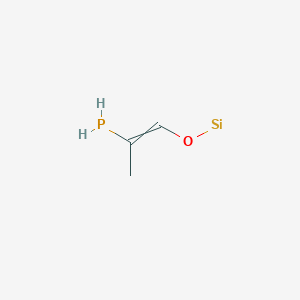
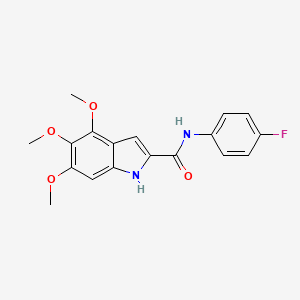
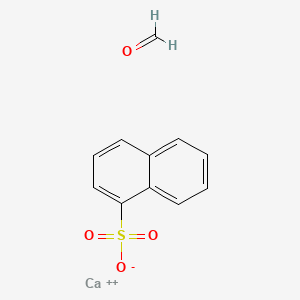
![N-(5-chloro-2-methoxyphenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B14166028.png)
![(4Ar,4bs,6as,7s,9as,9bs)-7-acetyl-1-(2-hydroxyethyl)-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-2h-indeno[5,4-f]quinolin-2-one](/img/structure/B14166033.png)
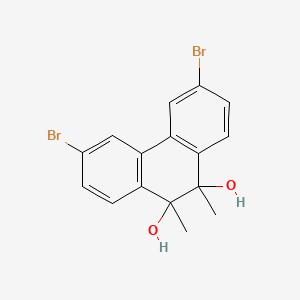
![1-Benzyl-2-(cyclohexylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14166051.png)
